Butylcyclooctane
Description
Contextualization within Modern Organic Chemistry Research
Butylcyclooctane, as a substituted cycloalkane, is situated within the broader context of modern organic chemistry, a field continuously seeking to develop novel synthetic methodologies and understand complex molecular structures. cemm.atpaperpile.comresearchgate.net The study of such molecules contributes to the fundamental understanding of chemical reactivity and molecular properties. researchgate.netfrontiersin.org Research in this area often focuses on creating new chemical entities and developing efficient synthetic pathways. cemm.at The investigation into substituted alkanes and cycloalkanes is a core component of organic chemistry, providing insights into reaction mechanisms and the physical properties of organic compounds. msu.eduhrpatelpharmacy.co.in
Significance of Medium-Ring Systems in Chemical Inquiry
Cyclooctane (B165968) is classified as a medium-sized ring (typically defined as rings with 8-14 atoms), which are of significant interest in chemical research. princeton.edu These systems are prevalent in a number of natural products and pharmacologically active agents. cam.ac.uk The synthesis of medium-sized rings presents considerable challenges due to unfavorable energetic factors, such as transannular strain and entropic effects, making their construction a formidable goal in organic chemistry. mdpi.comresearchgate.net Overcoming these synthetic hurdles is a key area of research, with methods like ring-expansion reactions being developed to efficiently create these complex structures. mdpi.comrsc.orgrsc.org The unique three-dimensional arrangements of medium-ring systems can lead to interesting chemical reactivity and biological activity, driving continued investigation into their synthesis and properties. frontiersin.org
Research Trajectory and Emerging Interests in Substituted Cyclooctanes
Research involving substituted cycloalkanes, including this compound, is driven by the desire to create novel molecules with specific properties. custommarketinsights.com The introduction of substituents onto a cyclooctane ring can significantly influence its conformation and reactivity. frontiersin.org Computational studies are often employed to predict the structures, energies, and reactivities of these derivatives. researchgate.netfrontiersin.org There is a growing trend towards developing sustainable and efficient synthetic methods, including the use of bio-based starting materials for producing cycloalkanes. custommarketinsights.com Furthermore, the functionalization of cycloalkanes through reactions like halogenation can provide more reactive intermediates for the synthesis of complex molecules. algoreducation.com The exploration of substituted cyclooctanes is part of a larger effort to expand the accessible chemical space for applications in materials science and medicinal chemistry. mdpi.comcustommarketinsights.com
Chemical Data of this compound
| Identifier | Value |
| Chemical Formula | C12H24 |
| CAS Number | 37274-12-7 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
16538-93-5 |
|---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
butylcyclooctane |
InChI |
InChI=1S/C12H24/c1-2-3-9-12-10-7-5-4-6-8-11-12/h12H,2-11H2,1H3 |
InChI Key |
MBACTSHRHMTZMA-UHFFFAOYSA-N |
SMILES |
CCCCC1CCCCCCC1 |
Canonical SMILES |
CCCCC1CCCCCCC1 |
Synonyms |
Butylcyclooctane |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Butylcyclooctane and Its Derivatives
Strategies for the Construction of Substituted Cyclooctane (B165968) Ring Systems
The creation of substituted cyclooctane rings, such as those bearing a butyl group, relies on a variety of powerful synthetic strategies designed to overcome the inherent difficulties of forming medium-sized rings. These methods often involve either the closure of a linear precursor or the expansion or rearrangement of a smaller ring system.
Key strategies include:
Transannular Cyclizations: This approach leverages the proximity of reactive sites across a larger ring to form bicyclic systems, which can then be selectively cleaved to yield a substituted monocyclic eight-membered ring. A notable example is the SmI₂-mediated ketone-olefin cyclization of cyclooctanone (B32682) derivatives to construct bicyclo[3.3.0]octane ring systems. nih.gov This strategy demonstrates a powerful method for creating complex bicyclic structures from cyclooctane precursors. nih.gov
Cycloaddition Reactions: Reactions like the Diels-Alder cycloaddition can be employed intramolecularly to generate key eight-membered ring structures. For instance, strategies have been developed for variably substituted bicyclo[5.3.1]undecenones, which contain an eight-membered ring, using an intramolecular Diels-Alder reaction as a key step. researchgate.net Similarly, transition metal-catalyzed cycloadditions, such as the Rh-catalyzed [2+2+2] cycloaddition, provide a route to benzo-fused N-containing eight-membered rings. rsc.org
Ring-Closing Metathesis (RCM): RCM has become a powerful tool for forming various ring sizes. While most effective for 5- to 7-membered rings, its application to medium-sized rings like cyclooctane is established, particularly for monomers like cyclooctene (B146475) and cyclooctadiene in the context of ring-opening metathesis polymerization (ROMP). rsc.orgacs.org
Ring Expansion: Methods involving the ring expansion of smaller, more readily available rings offer another pathway. Gold-catalyzed ring expansion of 1,6-enynes containing a cyclopropane (B1198618) unit has been shown to produce cyclobutane (B1203170) scaffolds, illustrating a strategy that could be adapted for larger rings. mdpi.com
These foundational strategies provide the essential tools for assembling the core cyclooctane structure, onto which a butyl group could be pre-installed on the acyclic precursor or added in a subsequent functionalization step.
Stereoselective Synthesis Approaches for Cyclooctane Derivatives
Controlling the three-dimensional arrangement of atoms is paramount in modern synthesis. For cyclooctane derivatives, achieving stereoselectivity is crucial as the flexible eight-membered ring can adopt multiple conformations. The primary approaches to instate stereocontrol fall into three main categories: substrate control, reagent control, and catalyst control. rsc.org
Substrate Control: Chirality can be introduced from a starting material sourced from the "chiral pool" of naturally occurring enantiopure compounds. rsc.org This inherent chirality can direct the stereochemical outcome of subsequent reactions.
Chiral Reagents: The use of stoichiometric amounts of a chiral reagent can effectively guide the stereochemistry of a reaction. Classic examples include asymmetric allylations using chiral allylmetal reagents. rsc.org
Asymmetric Catalysis: This is an elegant and widely used approach where a substoichiometric amount of a chiral catalyst creates a chiral environment, leading to the preferential formation of one enantiomer or diastereomer. rsc.org For instance, the asymmetric synthesis of atropisomers featuring cyclobutane boronic esters has been achieved with high enantioselectivity through dynamic kinetic asymmetric transformations (DYKATs). nih.gov This highlights the power of catalytic methods in controlling stereochemistry.
A stereoselective approach to synthesizing functionalized cyclooctanes has been demonstrated through the nucleophilic ring-opening of different diastereomers of bis(oxiranes) on a cyclooctane core, leading to specific diastereomers of azidoalcohols and diazidodiols. mdpi.comresearchgate.net Such methods could be adapted to produce specific stereoisomers of butylcyclooctane derivatives.
Table 1: Approaches to Stereoselective Synthesis
| Approach | Description | Example Application | Reference |
|---|---|---|---|
| Substrate Control | Utilizes a chiral starting material to direct the stereochemical outcome of subsequent reactions. | Synthesis starting from a naturally occurring chiral compound. | rsc.org |
| Chiral Reagent Control | Employs a stoichiometric amount of a chiral auxiliary or reagent to induce asymmetry. | Asymmetric deprotonation mediated by sparteine. | rsc.org |
| Asymmetric Catalysis | Uses a catalytic amount of a chiral molecule (catalyst) to generate a chiral product with high enantiomeric excess. | Dynamic kinetic asymmetric transformation (DYKAT) for synthesis of chiral boronic esters. nih.gov | nih.gov |
| Diastereoselective Ring-Opening | Utilizes the stereochemistry of a starting material to control the outcome of a ring-opening reaction. | Nucleophilic ring-opening of diastereomeric bis(oxiranes) on a cyclooctane core. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
Chemo-, Regio-, and Diastereoselective Transformations in this compound Synthesis
Achieving selectivity is a central theme in the synthesis of complex molecules. For a molecule like this compound, this involves controlling which functional group reacts (chemoselectivity), where on the molecule the reaction occurs (regioselectivity), and which stereoisomer is formed (diastereoselectivity).
Chemoselectivity: In a molecule with multiple reactive sites, a chemoselective reaction targets only one of these sites. For example, in the presence of both a ketone and an ester, a reducing agent might be chosen that selectively reduces the ketone.
Regioselectivity: This is critical when functionalizing the cyclooctane ring. A key development is the highly regioselective transannular γ-C(sp³)–H arylation of cycloalkane carboxylic acids, including cyclooctanes, using specialized quinuclidine-pyridone and sulfonamide-pyridone ligands with a palladium catalyst. researchgate.net This demonstrates the ability to target a specific methylene (B1212753) group even in the presence of other similar C-H bonds. researchgate.net
Diastereoselectivity: This is crucial when creating a new stereocenter in a molecule that already contains one. The goal is to favor the formation of one diastereomer over others. For example, the SmI₂-mediated cyclization of a substituted 5-methylenecyclooctanone derivative yielded a 4.7:1 mixture of diastereomers, showcasing diastereocontrol in the formation of a bicyclic system. nih.gov Similarly, diastereoselective reductions have been used in the chemo-enzymatic synthesis of complex natural products containing 5/8/5 tricyclic skeletons. nih.gov
The synthesis of polyfunctional compounds containing a cyclooctane core has been achieved through the domino-like ring-opening of bis(oxiranes). The reaction path and the resulting structure are determined by the reciprocal orientation of the oxirane moieties, a clear example of diastereoselective control. nih.gov
Catalytic Methods in Cyclooctane Ring Formation and Functionalization
Catalysis is at the heart of modern organic synthesis, enabling efficient and selective transformations that would otherwise be difficult or impossible. The formation and functionalization of the cyclooctane ring are no exception, with various catalytic systems being developed.
Palladium Catalysis: Palladium is a versatile catalyst for C-H functionalization. Ligand-enabled Pd-catalysis allows for the regioselective activation of C-H bonds. researchgate.net For instance, the transannular γ-C(sp³)–H arylation of cyclooctane carboxylic acids is a significant advance, allowing for direct functionalization of the carbocyclic core. researchgate.net
Ruthenium Catalysis: Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are essential for ring-closing metathesis (RCM) and ring-opening metathesis polymerization (ROMP), which are valuable methods for forming and polymerizing cyclooctene, respectively. acs.org
Copper Catalysis: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful click chemistry reaction used to synthesize 1,2,3-triazole-containing cyclooctane derivatives. mdpi.comresearchgate.net These reactions can be facilitated by ligands that stabilize the copper catalyst. mdpi.comresearchgate.net
Gold Catalysis: Gold catalysts have been shown to be effective in [2+2] cycloaddition reactions to form four-membered rings and in ring expansion reactions, showcasing their potential for constructing various ring systems. mdpi.com
Samarium Iodide (SmI₂): While a single-electron transfer reagent rather than a catalyst in the traditional sense, SmI₂ is instrumental in mediating key transformations like the ketone-olefin cyclization used to form bicyclic systems from cyclooctanone precursors. nih.gov
Table 2: Catalytic Methods in Cyclooctane Synthesis
| Catalyst System | Reaction Type | Application | Reference |
|---|---|---|---|
| Palladium(II) with Pyridone Ligands | C-H Arylation | Transannular functionalization of cyclooctane carboxylic acids. | researchgate.net |
| Grubbs/Hoveyda-Grubbs Catalysts (Ru) | Ring-Closing Metathesis (RCM) | Formation of cyclooctene rings from diene precursors. | rsc.orgacs.org |
| Copper(I) Salts | Azide-Alkyne Cycloaddition (CuAAC) | Synthesis of triazole-functionalized cyclooctane derivatives. | mdpi.comresearchgate.net |
| **Samarium(II) Iodide (SmI₂) ** | Reductive Ketone-Olefin Coupling | Transannular cyclization to form bicyclic systems. | nih.gov |
| Rhodium Complexes | [2+2+2] Cycloaddition | Formation of benzo-fused eight-membered N-heterocycles. | rsc.org |
Process Optimization and Scalability Considerations for this compound Synthesis
Translating a synthetic route from a laboratory-scale experiment to a large-scale industrial process requires careful optimization and consideration of scalability. This involves enhancing efficiency, ensuring safety, and minimizing costs without compromising product quality.
Key considerations include:
Resource Allocation: Forecasting data on reaction kinetics and yield allows for proper capacity planning of resources like raw materials, solvents, and reactor volume. fastercapital.com
Performance Tuning: Optimization of reaction parameters such as temperature, pressure, concentration, and catalyst loading is crucial. geeksforgeeks.org For catalytic reactions, minimizing the amount of expensive transition metal catalyst is a primary goal. In the synthesis of triazole derivatives of cyclooctane, for example, optimization of the copper catalyst and ligands was performed to maximize yield. mdpi.com
Scaling Strategy: A decision between horizontal scaling (adding more reactors to run parallel batches) and vertical scaling (increasing the size of a single reactor) must be made based on the process characteristics. fastercapital.comresearchgate.net
Downstream Processing: The isolation and purification of the final product become more challenging at a larger scale. The choice of purification method (e.g., distillation, crystallization, chromatography) must be both effective and economically viable.
Automation and Monitoring: Implementing automated systems for process control and real-time monitoring can improve consistency, reduce human error, and enhance safety. fastercapital.com
For a hypothetical large-scale synthesis of this compound, one would need to evaluate the chosen synthetic route against these criteria. A route involving a highly efficient and recyclable catalyst, using readily available starting materials, and resulting in a product that is easily purified would be the most scalable and economically viable. geeksforgeeks.orggeeksforgeeks.org
Elucidation of Molecular Structure Through Advanced Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of butylcyclooctane, offering a window into the electronic environment of each proton and carbon atom.
Proton (¹H) NMR spectroscopy provides crucial information about the chemical environment of hydrogen atoms within the this compound molecule. The spectrum would be expected to show a complex pattern of overlapping multiplets in the upfield region, characteristic of saturated acyclic and cyclic alkanes. The signals for the protons on the cyclooctane (B165968) ring would likely appear in the range of δ 1.4-1.6 ppm, while the protons of the butyl group would have distinct chemical shifts. The terminal methyl (CH₃) protons of the butyl group would typically resonate at the most upfield position, around δ 0.9 ppm, appearing as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) group. The methylene protons of the butyl chain and the methine proton on the cyclooctane ring to which the butyl group is attached would exhibit more complex splitting patterns due to coupling with multiple neighboring protons.
Carbon-13 (¹³C) NMR spectroscopy is instrumental in defining the carbon skeleton of this compound. savemyexams.com Due to the symmetry of the molecule, the number of distinct signals in the ¹³C NMR spectrum can indicate the number of non-equivalent carbon atoms. libretexts.orgpressbooks.pub For this compound, one would expect to see separate signals for each carbon of the butyl group and a set of signals for the carbons of the cyclooctane ring. The chemical shifts provide information about the electronic environment of each carbon. pressbooks.pub Carbons in the cyclooctane ring are expected to resonate in the range of approximately 25-30 ppm. davcollegekanpur.ac.in The carbons of the butyl group will have distinct shifts, with the terminal methyl carbon appearing at the most upfield position. The presence of the alkyl substituent influences the chemical shifts of the cyclooctane ring carbons. researchgate.net
A publicly available ¹³C NMR spectrum for this compound confirms the presence of multiple signals, consistent with its molecular structure. nih.gov Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further distinguish between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon signals. magritek.com
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for similar structures and require experimental verification.)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Cyclooctane Ring Carbons | 25 - 30 |
| Butyl Chain -CH₂- (alpha to ring) | ~35 - 40 |
| Butyl Chain -CH₂- | ~25 - 30 |
| Butyl Chain -CH₂- | ~20 - 25 |
| Butyl Chain -CH₃ | ~10 - 15 |
For unambiguous assignment of all proton and carbon signals in complex molecules like this compound, two-dimensional (2D) NMR techniques are indispensable.
Correlation Spectroscopy (COSY) : This experiment reveals proton-proton (¹H-¹H) coupling relationships within the molecule. emerypharma.com Cross-peaks in the COSY spectrum would connect signals of protons that are on adjacent carbon atoms, helping to trace the connectivity of the butyl chain and the cyclooctane ring protons. libretexts.org
Heteronuclear Single Quantum Coherence (HSQC) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). emerypharma.com Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, providing a direct link between the ¹H and ¹³C NMR spectra.
Heteronuclear Multiple Bond Correlation (HMBC) : HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. rsc.org This technique is particularly powerful for establishing the connection between the butyl group and the cyclooctane ring by showing correlations between the protons on the butyl chain and the carbons in the ring, and vice versa. libretexts.org
These 2D NMR methods, when used in combination, allow for the complete and unambiguous assignment of the complex NMR spectra of substituted cyclooctanes. ipb.ptresearchgate.net
Cyclooctane and its derivatives are known to exist in multiple conformations that can interconvert at room temperature. researchgate.net The most stable conformation for cyclooctane is the boat-chair form. researchgate.netacs.org Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these conformational exchange processes. nih.govacs.org By recording NMR spectra at different temperatures, it is possible to observe changes in the lineshapes of the signals. At high temperatures, where the conformational exchange is rapid on the NMR timescale, averaged signals are observed. As the temperature is lowered, the exchange rate slows down, leading to broadening of the signals and eventually their decoalescence into separate signals for each conformation. acs.org From the coalescence temperature and the separation of the signals at the slow-exchange limit, the free energy barrier for the conformational interconversion can be calculated. nih.govacs.org Such studies on related cyclooctane systems have provided valuable insights into their conformational dynamics. researchgate.net
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) in Complex Cyclooctane Systems
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the molecular vibrations of this compound. edinst.comnih.govroutledge.com These techniques are complementary and can be used to identify functional groups and gain insights into the molecule's conformation. cigrjournal.org
Infrared (IR) Spectroscopy : The IR spectrum of this compound would be dominated by absorption bands corresponding to C-H stretching and bending vibrations of the alkyl groups. The C-H stretching vibrations of the CH₂, and CH₃ groups typically appear in the region of 2850-3000 cm⁻¹. The bending vibrations for CH₂ and CH₃ groups are expected in the 1470-1450 cm⁻¹ and 1380-1370 cm⁻¹ regions, respectively.
Raman Spectroscopy : Raman spectroscopy would also show strong signals for the C-H stretching and bending modes. rsc.org Due to the non-polar nature of the C-C and C-H bonds, these vibrations are often strong in the Raman spectrum. nih.gov
Conformational changes in the cyclooctane ring can lead to subtle shifts in the vibrational frequencies, and detailed analysis of the spectra, potentially aided by computational modeling, could provide information about the predominant conformation of this compound. cigrjournal.org
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Determination
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. savemyexams.com In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. libretexts.orglibretexts.org For this compound (C₁₂H₂₄), the molecular ion peak would be expected at m/z 168. nih.gov
The molecular ion can then undergo fragmentation, breaking into smaller charged fragments and neutral radicals. libretexts.orglibretexts.orgwikipedia.org The pattern of these fragment ions is characteristic of the molecule's structure. Common fragmentation pathways for alkanes involve the loss of alkyl radicals. For this compound, prominent fragment ions would be expected from the cleavage of the butyl group and fragmentation of the cyclooctane ring.
A known mass spectrum of this compound shows a base peak at m/z 55, with other significant peaks at m/z 41, 69, 83, and 111. nih.gov The fragmentation pattern of cycloalkanes can be complex, but analysis of these fragments can provide valuable structural information. copernicus.org
Advanced Spectroscopic Methods in Solution and Solid-State Characterization.researchgate.netnih.govmdpi.comgla.ac.uk
The comprehensive structural analysis of saturated hydrocarbons such as this compound relies on the application of sophisticated spectroscopic techniques. nih.gov While routine one-dimensional Nuclear Magnetic Resonance (NMR) provides initial data, a full characterization of its three-dimensional structure and conformational dynamics necessitates the use of advanced multi-dimensional NMR in solution and specialized techniques for solid-state analysis. researchgate.netmdpi.com These methods are crucial for unambiguously assigning signals, determining through-bond and through-space connectivities, and understanding the molecule's behavior in different physical states.
Solution-State NMR Spectroscopy
In solution, this compound exists in a dynamic equilibrium of various conformers. Advanced 2D NMR experiments are indispensable for mapping the complex, often overlapping signals that arise from the numerous protons and carbons in the molecule.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment is fundamental for identifying spin-coupled protons. For this compound, COSY spectra would reveal the connectivity between adjacent protons within the cyclooctane ring and along the butyl side chain, allowing for the tracing of the carbon skeleton's proton network. rsc.org
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. It is essential for assigning the carbon signals of the cyclooctane ring and the butyl group based on the more easily differentiated proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for connecting the butyl substituent to the cyclooctane ring. For instance, correlations would be observed between the protons on the first methylene group (C1') of the butyl chain and the methine carbon (C1) of the cyclooctane ring, as well as adjacent ring carbons.
The combination of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals in the molecule, as illustrated in the following data tables which are based on predicted chemical shifts and correlations.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃
| Atom | Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
|---|---|---|---|---|
| C1 | Cyclooctane-CH | ~36.5 | ~1.60 | m |
| C2/C8 | Cyclooctane-CH₂ | ~27.0 | ~1.55 | m |
| C3/C7 | Cyclooctane-CH₂ | ~26.8 | ~1.55 | m |
| C4/C6 | Cyclooctane-CH₂ | ~26.5 | ~1.55 | m |
| C5 | Cyclooctane-CH₂ | ~26.2 | ~1.55 | m |
| C1' | Butyl-CH₂ | ~33.0 | ~1.30 | m |
| C2' | Butyl-CH₂ | ~29.0 | ~1.25 | m |
| C3' | Butyl-CH₂ | ~23.0 | ~1.35 | m |
Table 2: Key HMBC Correlations for Structural Elucidation of this compound
| Proton(s) | Correlated Carbon(s) | Significance |
|---|---|---|
| H1 | C2, C8, C1', C2' | Confirms attachment point and links ring to side chain |
| H1' | C1, C2', C3' | Confirms butyl chain structure and its link to the ring |
Solid-State NMR Spectroscopy
Solid-state NMR (ssNMR) provides insight into the structure and dynamics of molecules in a crystalline or amorphous solid form. mdpi.com Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide valuable structural information. sfu.ca For this compound, ssNMR can reveal the specific conformation adopted in the crystal lattice, which may differ significantly from the averaged conformation observed in solution. sfu.caresearchgate.net
The primary technique used is Cross-Polarization Magic Angle Spinning (CP-MAS).
Magic Angle Spinning (MAS): The sample is spun at a high frequency (several kilohertz) at an angle of 54.74° (the "magic angle") with respect to the external magnetic field. spbu.ru This process effectively averages the anisotropic interactions, such as dipolar coupling and chemical shift anisotropy, leading to narrower, solution-like spectral lines. sfu.ca
Cross-Polarization (CP): This technique enhances the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant nuclei, typically ¹H. spbu.ru This dramatically improves the signal-to-noise ratio and reduces the time required for data acquisition.
A ¹³C CP-MAS spectrum of solid this compound would be expected to show a greater number of resolved signals for the cyclooctane carbons compared to the solution spectrum. sfu.ca This is because the conformational "freezing" in the solid state makes each carbon atom in the asymmetric unit magnetically inequivalent, whereas in solution, rapid ring inversion often leads to time-averaged equivalency for some carbons. researchgate.net By analyzing the chemical shifts and comparing them with computational models, the specific boat-chair or crown conformation of the cyclooctane ring in the solid phase can be determined.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Carbon Dioxide |
Conformational Analysis of Butylcyclooctane and Analogous Eight Membered Rings
Experimental Determination of Cyclooctane (B165968) Ring Conformations
The experimental elucidation of the three-dimensional structures of cyclooctane and its derivatives relies on several key spectroscopic and diffraction techniques. These methods provide crucial data on the dominant conformations present in different states of matter.
X-ray crystallography offers precise structural information for molecules in the solid state. scribd.comnih.gov While obtaining a single crystal of the parent cyclooctane is challenging, numerous derivatives have been studied using this method. tu-dortmund.de These studies have consistently found that cyclooctane derivatives, with few exceptions, adopt a boat-chair conformation in the crystalline form. acs.org This solid-state data provides a valuable static picture that complements the dynamic information obtained from solution-state NMR.
Gas-phase electron diffraction (GED) provides insight into molecular structure free from intermolecular forces present in liquid or solid states. hmdb.ca GED studies, often combined with molecular mechanics calculations, have corroborated that the boat-chair conformation is the most stable form for cyclooctane in the gas phase. researchgate.net This method yields precise information on bond lengths, bond angles, and torsional angles, which are essential for understanding the ring's strain and geometry. hmdb.ca
Other methods like vibrational spectroscopy (Infrared and Raman) have also been used to study the conformations of eight-membered rings, often in conjunction with computational methods to assign vibrational modes to specific conformations. orgosolver.comlumenlearning.com
Computational Approaches to Conformational Preferences and Energy Landscapes
Computational chemistry provides powerful tools to map the potential energy surface of flexible molecules like butylcyclooctane, identifying stable conformers, transition states, and their relative energies.
Cyclooctane is recognized as a conformationally complex cycloalkane due to the existence of multiple conformers with similar energies. wikipedia.org Molecular mechanics and ab initio calculations have been extensively applied to explore its energy landscape. These studies confirm that the boat-chair (BC) form is the global minimum energy conformation. acs.orgwikipedia.org Another key conformation, the crown , is calculated to be slightly higher in energy. wikipedia.org Other higher-energy conformations include the boat-boat (BB), twist-chair (TC), and twist-boat (TB).
The introduction of a substituent, such as a butyl group, complicates this landscape. For analogous systems like tert-butylcyclooctanone, computational studies have been used to understand how the bulky substituent affects the relative energies of different ring conformations and the pathways for interconversion. ijcce.ac.ir The primary consideration is the placement of the bulky alkyl group to minimize steric strain. In the preferred boat-chair conformation of cyclooctane, there are several non-equivalent positions for a substituent. Computational models predict that the butyl group will preferentially occupy a position that minimizes unfavorable transannular interactions (steric hindrance across the ring) and 1,3-diaxial-like interactions.
For (Z)-cyclooctene, a related eight-membered ring, computational exploration identified four distinct chiral conformations and a complex potential energy surface with a total of 16 conformers when considering enantiomers and ring-inversion products. wikipedia.org This highlights the complexity that must be considered when modeling substituted cyclooctane systems.
| Conformation | Symmetry | Calculated Relative Energy (kcal/mol) | Source |
|---|---|---|---|
| Boat-Chair (BC) | Cs | 0.0 (Global Minimum) | acs.orgwikipedia.org |
| Crown | D4d | ~1.0-1.8 | wikipedia.org |
| Twist-Chair-Chair (TCC) | D2 | 1.3 | ijcce.ac.ir |
| Boat-Boat (BB) | C2v | ~2.0 | acs.org |
Dynamics of Conformational Interconversion and Inversion Barriers in this compound Systems
The different conformations of cyclooctane and its derivatives are not static but are in constant flux, interconverting via low-energy pathways. The two primary dynamic processes are pseudorotation and ring inversion.
Pseudorotation is a process that interconverts conformations of the same family (e.g., different boat-chair forms) without passing through a high-energy planar state. In cyclooctane, the boat-chair conformation can pseudorotate through a twist-boat transition state to another boat-chair form. This process is relatively fast and has a low energy barrier.
Ring inversion is a higher-energy process that converts the ring into its mirror image conformation. For the boat-chair conformation of cyclooctane, this involves passing through a higher-energy transition state, such as the chair-chair or twist-chair-chair form. ijcce.ac.ir
In substituted cyclooctanes, like this compound, the substituent significantly influences these dynamics. Studies on 5-tert-butyl-cyclooctanone, an analogue, show that the bulky tert-butyl group directs the pseudorotation pathway. ijcce.ac.ir The molecule will follow the path that avoids placing the large substituent in a sterically hindered position. For example, pseudorotation that would force the t-butyl group into a highly crowded axial-like position is effectively forbidden. ijcce.ac.ir This results in a "controlled" pseudorotation, demonstrating the profound impact of the substituent on the ring's dynamic behavior. Low-temperature NMR studies of tert-butylcyclooctane have shown evidence for restricted rotation around the bond connecting the ring and the t-butyl group, as well as a conformational process with a free energy barrier of about 8.0 kcal/mol, attributed to a controlled pseudorotation. ijcce.ac.ir
Influence of Alkyl Substitution on Cyclooctane Ring Conformation and Strain Energy
In cyclohexane (B81311) chemistry, the energetic penalty for placing a substituent in an axial position is well-quantified by the "A-value". For a tert-butyl group, this value is very large (~5 kcal/mol), effectively locking the conformation with the substituent in an equatorial position. lumenlearning.com While A-values are not formally defined for the less symmetric cyclooctane system, the same principles apply. A butyl or tert-butyl group will strongly prefer positions on the cyclooctane ring that are "equatorial-like" and point away from the rest of the ring, thereby avoiding destabilizing 1,3-diaxial and transannular steric interactions. The presence of a bulky alkyl group can alter the relative energies of the boat-chair and crown families of conformations, potentially stabilizing one over the other compared to the unsubstituted parent ring.
| Cycloalkane | Total Strain Energy (kcal/mol) | Source |
|---|---|---|
| Cyclopentane | 6.2 | chegg.com |
| Cyclohexane | 0.1 | libretexts.org |
| Cycloheptane | 6.3 | chegg.com |
| Cyclooctane | 9.7 | chegg.com |
Theoretical and Computational Chemistry Studies of Butylcyclooctane
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of butylcyclooctane. These calculations, often employing methods like Density Functional Theory (DFT), provide detailed information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). conicet.gov.armdpi.comresearchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of the molecule. conicet.gov.armdpi.comlew.ro
The electronic properties, such as the distribution of electron density, can be visualized using molecular electrostatic potential (MEP) maps. mdpi.com These maps reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites susceptible to chemical attack. mdpi.com For instance, in related cycloalkane systems, DFT calculations have been instrumental in understanding how substituents influence the electronic properties and, consequently, the reactivity of the entire molecule. rsc.org
Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with quantum chemical calculations. conicet.gov.armdpi.com It allows for the investigation of charge transfer interactions between localized bonds and lone pairs, providing a deeper understanding of the stereoelectronic effects that govern the molecule's structure and reactivity. mdpi.comresearchgate.net
The table below summarizes key electronic properties that can be determined for this compound using quantum chemical calculations.
| Property | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. conicet.gov.arlew.ro |
| Electron Density | The spatial distribution of electrons in the molecule. | Identifies electron-rich and electron-poor regions, predicting sites for chemical reactions. mdpi.com |
| Molecular Electrostatic Potential (MEP) | A visual representation of the electrostatic potential on the electron density surface. | Helps in predicting how the molecule will interact with other charged or polar species. mdpi.com |
| NBO Charges | Atomic charges calculated using the Natural Bond Orbital method. | Provides insight into the charge distribution and intramolecular charge transfer. conicet.gov.armdpi.com |
This table is interactive. Click on the headers to learn more about each property.
Molecular Mechanics and Dynamics Simulations for Conformational Sampling and Global Minimum Identification
The conformational flexibility of the eight-membered ring in this compound presents a significant challenge in identifying its most stable three-dimensional structure. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational techniques used to explore the vast conformational space of such molecules. researchgate.nettandfonline.comuci.edu
Molecular mechanics force fields provide a classical mechanics-based description of the potential energy of a molecule as a function of its atomic coordinates. jussieu.fr This allows for rapid energy calculations of different conformations. To systematically explore the conformational landscape, methods like Monte Carlo searches are employed. uci.edu In this approach, random rotations are applied to key bonds, followed by energy minimization to identify low-energy conformers. uci.edu For cyclic systems like cyclooctane (B165968), this involves breaking a ring bond, performing rotations, and then attempting to close the ring before minimization. uci.edu
Molecular dynamics simulations, on the other hand, solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of how the conformation evolves over time. researchgate.nettandfonline.comcdnsciencepub.com This allows for the sampling of different conformations and the study of dynamic processes like conformational interconversions. tandfonline.com By analyzing the simulation trajectory, researchers can identify the most populated (and therefore, most stable) conformations and the pathways for transitioning between them. tandfonline.com These simulations have shown that even for the parent cyclooctane, the conformational landscape is complex, with several low-energy structures such as the boat-chair, crown, and twist-boat-chair forms coexisting. researchgate.nettandfonline.com The presence of a butyl group adds another layer of complexity to this landscape.
The ultimate goal of these simulations is to identify the global minimum energy conformation, which represents the most stable structure of this compound. uci.edu However, it is crucial to consider all low-energy conformers, as they can be populated at room temperature and may be the reactive species in a chemical transformation. uci.edu
The following table outlines the key conformers of the cyclooctane ring that are sampled during these simulations.
| Conformer | Key Structural Features | Relative Stability (General Trend) |
| Boat-Chair | Possesses both boat-like and chair-like portions. | Often the most stable conformation for cyclooctane. tandfonline.com |
| Crown | Highly symmetric, resembling a crown. | Generally higher in energy than the boat-chair. tandfonline.com |
| Twist-Boat-Chair | A twisted version of the boat-chair conformation. | Can be close in energy to the boat-chair and is part of interconversion pathways. tandfonline.com |
| Boat-Boat | Characterized by two boat-like structures. | Typically a higher energy conformation. researchgate.net |
This table is interactive. Explore the different conformations of the cyclooctane ring.
Density Functional Theory (DFT) Applications in Cyclooctane Systems
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying a wide range of molecular systems, including cyclooctane and its derivatives. wikipedia.orgresearchgate.netnih.gov DFT methods offer a good balance between computational cost and accuracy, making them well-suited for investigating the electronic structure, geometry, and properties of molecules the size of this compound. wikipedia.orgresearchgate.net
One of the primary applications of DFT in this context is the optimization of molecular geometries to find stable conformations. nih.gov By calculating the forces on each atom, DFT can guide the structure to a local or global energy minimum on the potential energy surface. This is crucial for obtaining accurate structures of the various conformers of this compound. kcl.ac.uk
DFT is also extensively used to calculate various molecular properties. For example, it can provide insights into the electronic properties by determining the HOMO and LUMO energies, which are essential for understanding reactivity. conicet.gov.arnih.gov Furthermore, DFT calculations can be used to predict spectroscopic properties, such as vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts, which can then be compared with experimental data to validate the computed structures. rsc.orgnih.gov
In the study of reaction mechanisms involving cyclooctane derivatives, DFT is invaluable for locating transition state structures and calculating activation energies. rsc.org This information helps to elucidate the pathways of chemical reactions and understand the factors that control their rates. For instance, DFT studies on the epoxidation of cyclooctene (B146475) have helped to explain the catalytic activities of different metal complexes. rsc.org
The choice of the functional and basis set is critical in DFT calculations to ensure the accuracy of the results. nih.govmdpi.com Various functionals, such as B3LYP, are widely used for their reliability in predicting the properties of organic molecules. nih.gov
The table below highlights some of the key applications of DFT in the study of cyclooctane systems.
| Application | Description | Relevance to this compound |
| Geometry Optimization | Finding the lowest energy three-dimensional arrangement of atoms. | Determining the stable conformations of the this compound molecule. nih.gov |
| Electronic Structure Calculation | Determining the distribution of electrons and the energies of molecular orbitals. | Understanding the reactivity and stability through analysis of HOMO, LUMO, and electron density. conicet.gov.armdpi.com |
| Spectroscopic Property Prediction | Calculating properties like IR vibrational frequencies and NMR chemical shifts. | Aiding in the interpretation of experimental spectra and confirming the molecular structure. rsc.orgnih.gov |
| Reaction Mechanism Studies | Identifying transition states and calculating reaction energy barriers. | Elucidating the pathways of reactions involving this compound. rsc.org |
| Thermodynamic Property Calculation | Determining properties such as enthalpy and Gibbs free energy. | Assessing the relative stability of different conformers and predicting reaction equilibria. acs.org |
This table is interactive. Learn more about the diverse applications of DFT.
Computational Prediction of Spectroscopic Signatures
Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules like this compound, which are invaluable for interpreting experimental data and confirming structural assignments. chemrxiv.orgresearchgate.net The most commonly predicted spectra are infrared (IR) and nuclear magnetic resonance (NMR).
Infrared (IR) Spectroscopy:
Computed IR spectra are obtained by calculating the vibrational frequencies of the molecule. q-chem.com After optimizing the molecular geometry to an energy minimum, a frequency calculation is performed. q-chem.com The resulting vibrational modes and their corresponding intensities can be plotted to generate a theoretical IR spectrum. These calculations are typically done using DFT methods, such as B3LYP, with an appropriate basis set. wisc.edu The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other approximations in the computational model. wisc.edu For this compound, the predicted IR spectrum would show characteristic C-H stretching and bending vibrations, as well as vibrations associated with the cyclooctane ring, which can help in identifying the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Predicting NMR spectra involves calculating the nuclear magnetic shielding tensors for each nucleus in the molecule. q-chem.com From these tensors, the isotropic shielding values are obtained, and by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS), the chemical shifts (δ) can be predicted. q-chem.com This is particularly useful for complex molecules like this compound, where the ¹H and ¹³C NMR spectra can be crowded and difficult to assign experimentally.
The accuracy of predicted NMR shifts depends on several factors, including the level of theory, the basis set, and the inclusion of solvent effects, often modeled using methods like the Polarizable Continuum Model (PCM). github.io Furthermore, since the observed NMR spectrum is an average over all populated conformations, it is often necessary to calculate the chemical shifts for each low-energy conformer and then compute a Boltzmann-weighted average to obtain a more accurate prediction. researchgate.net
The following table summarizes the key aspects of computational prediction of spectroscopic signatures for this compound.
| Spectroscopic Technique | Predicted Property | Computational Method | Importance for this compound |
| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities. | DFT (e.g., B3LYP) frequency calculations. wisc.edu | Identification of functional groups and confirmation of the molecular structure by matching with experimental spectra. |
| ¹H NMR Spectroscopy | Proton chemical shifts (δ). | GIAO-DFT calculations, often with Boltzmann averaging over conformers. q-chem.comresearchgate.net | Assignment of proton signals and determination of the relative stereochemistry of the butyl group on the cyclooctane ring. |
| ¹³C NMR Spectroscopy | Carbon-13 chemical shifts (δ). | GIAO-DFT calculations, often with Boltzmann averaging over conformers. q-chem.comresearchgate.net | Determination of the number of unique carbon environments and confirmation of the carbon skeleton. |
This table is interactive. Discover how computational methods predict different spectroscopic properties.
Chemometric Approaches in Handling and Interpreting Complex this compound Data
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. bitsathy.ac.inwalshmedicalmedia.com In the context of this compound and related complex hydrocarbon mixtures, chemometric techniques are essential for handling and interpreting the large and complex datasets generated by modern analytical instruments and computational studies. spectroscopyonline.comdmu.dkspectroscopyonline.com
One of the primary applications of chemometrics is in the analysis of spectroscopic data. For instance, when analyzing a mixture containing this compound using techniques like gas chromatography-mass spectrometry (GC-MS) or spectroscopy, the resulting data can be a complex array of overlapping signals. dmu.dkmdpi.com Chemometric methods like Principal Component Analysis (PCA) can be used to reduce the dimensionality of this data, identifying the key patterns and variations that distinguish different samples or conditions. bitsathy.ac.inwalshmedicalmedia.com
Another powerful chemometric tool is Partial Least Squares (PLS) regression. bitsathy.ac.innih.gov PLS can be used to build predictive models that correlate the complex analytical data (e.g., a spectrum) with a specific property of interest, such as the concentration of this compound in a mixture. spectroscopyonline.comnih.gov This is particularly useful for quantitative analysis where direct measurement is difficult due to interferences from other components. walshmedicalmedia.com
In the realm of computational chemistry, chemometrics can be applied to the vast datasets generated from molecular dynamics simulations or conformational searches. Clustering algorithms can be used to group similar conformations together, helping to simplify the complex conformational landscape and identify the most representative structures. bitsathy.ac.in
Furthermore, when dealing with multiple data sources, such as different types of spectra or a combination of experimental and computational data, multiway methods like PARAFAC can be employed to analyze the data simultaneously and extract more comprehensive information. scispace.com
The table below provides an overview of some key chemometric techniques and their applications in the study of this compound.
| Chemometric Technique | Description | Application to this compound Data |
| Principal Component Analysis (PCA) | A dimensionality reduction technique that transforms the data into a new set of uncorrelated variables (principal components). bitsathy.ac.inwalshmedicalmedia.com | Visualizing complex spectroscopic or computational data, identifying outliers, and recognizing patterns in datasets. |
| Partial Least Squares (PLS) Regression | A regression method that relates two data matrices, X (e.g., spectra) and Y (e.g., concentrations), by finding a latent variable model. bitsathy.ac.innih.gov | Building calibration models for the quantitative analysis of this compound in complex mixtures from spectroscopic data. spectroscopyonline.comnih.gov |
| Cluster Analysis | A set of techniques for grouping data points into clusters based on their similarity. bitsathy.ac.in | Grouping similar conformations from molecular dynamics simulations to simplify the analysis of the conformational space. |
| Multiway Analysis (e.g., PARAFAC) | Methods for analyzing data that is arranged in three or more dimensions (e.g., multiple samples, each with a full spectrum measured over time). scispace.com | Analyzing complex datasets where multiple factors are changing, such as in reaction monitoring or process analysis involving this compound. |
This table is interactive. Explore the various chemometric tools used to analyze complex chemical data.
Investigation of Reaction Mechanisms and Reactivity Patterns of Butylcyclooctane
Mechanistic Pathways of Butylcyclooctane Functional Group Transformations
Functional group transformations on a saturated alkane like this compound typically require harsh conditions or specific catalytic systems to activate the otherwise inert C-H or C-C bonds. However, transformations often proceed from a pre-functionalized cyclooctane (B165968) ring, such as cyclooctene (B146475) or a cyclooctane carboxylic acid.
Common mechanistic pathways include:
C-H Activation/Functionalization : Palladium-catalyzed transannular C-H arylation has been demonstrated on cyclooctane carboxylic acids. nih.gov This process involves the formation of a palladacycle intermediate, which allows for selective functionalization at a remote position (e.g., the γ-carbon). For a this compound carboxylic acid, the directing group would guide the catalyst to activate a specific C-H bond on the ring, with the butyl group potentially influencing regioselectivity through steric hindrance. nih.gov
Carbonylation : Cyclooctane can be carbonylated with carbon monoxide in the presence of superelectrophiles like CBr₄·2AlBr₃ to form tertiary carboxylic acid esters. researchgate.net This reaction proceeds through carbocationic intermediates, where the cyclooctane ring may undergo rearrangement to a more stable structure, such as a substituted cyclohexane (B81311), before being trapped by CO. researchgate.net The presence of a butyl group would likely influence the stability and rearrangement pathways of these cationic intermediates.
Polymerization of Derivatives : Functionalized cyclooctene monomers can undergo Ring-Opening Metathesis Polymerization (ROMP) using catalysts like Grubbs' second-generation catalyst. tandfonline.com While this compound itself is saturated, a derivative like butylcyclooctene could be polymerized, or this compound could be the result of hydrogenating a polymer backbone derived from functionalized cyclooctenes. tandfonline.com
Click Reactions : trans-Cyclooctene (B1233481) (TCO) derivatives are known to undergo rapid and efficient inverse-electron-demand Diels-Alder (IEDDA) "click" reactions with tetrazines. researchgate.netnih.gov This allows for the post-polymerization functionalization of materials containing TCO units. A butyl-substituted TCO could be used as a building block in such synthetic strategies. researchgate.netnih.gov
Stereochemical Outcomes in this compound Reactions
The stereochemical course of reactions involving the cyclooctane ring is intricately linked to its conformation and the mechanism of the reaction.
Elimination Reactions : The stereochemical outcome of elimination reactions, such as the E2 mechanism, depends on the ability of the molecule to adopt a conformation where the leaving group and a β-hydrogen are anti-periplanar (at a 180° dihedral angle). chemistrysteps.com In a substituted cyclooctane ring, the flexibility of the ring might allow for multiple β-hydrogens to become accessible, but the steric bulk of the butyl group could favor a specific conformation, leading to a stereoselective outcome. chemistrysteps.com Similarly, syn-elimination reactions, like the Cope elimination, require a planar, five-membered ring transition state, and the stereochemistry of the product is dictated by the stereochemistry of the starting amine oxide. numberanalytics.com
Cycloaddition Reactions : In reactions involving unsaturated cyclooctane derivatives, such as the Diels-Alder reaction, the stereochemistry of the reactants is preserved in the product. masterorganicchemistry.com For instance, a reaction between a diene and a cis-butylcyclooctene would result in a product where the substituents that were cis on the dienophile remain cis in the final bicyclic product. masterorganicchemistry.com
Radical Cyclizations : The synthesis of cyclooctane rings via radical cyclization can proceed with high diastereoselectivity. nih.gov For example, the samarium diiodide-promoted radical cyclization of unsaturated seven-membered lactones yields cyclooctanols with a predictable syn selectivity, as confirmed by X-ray crystallography. nih.gov The stereochemical outcome is determined during the formation of the new carbon-carbon bond.
Kinetic and Thermodynamic Studies of Reaction Rates and Intermediate Formation
Kinetic and thermodynamic data provide quantitative insight into the reactivity of cyclooctane systems. The study of reaction rates, equilibrium constants, and the stability of intermediates is crucial for understanding and predicting chemical behavior. ysu.amuc.edu
The rate of a chemical reaction is influenced by factors such as reactant concentration, temperature, and the presence of a catalyst. solubilityofthings.com Thermodynamic models can be used to correlate kinetic data and estimate properties like activity coefficients. nih.govjchr.org
A key thermodynamic property influencing reactivity is ring strain. The strain energy of cyclooctane is higher than that of cyclohexane, which affects its heat of combustion and reaction kinetics. msu.eduwikipedia.org The heat of formation for chlorocyclooctane (B75050) has been calculated to be -37.6 kcal/mol.
Table 1: Ring Strain Energies of Selected Cycloalkanes
| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) | Strain Energy per CH₂ (kcal/mol) |
|---|---|---|---|
| Cyclopropane (B1198618) | 3 | 27.5 | 9.2 |
| Cyclobutane (B1203170) | 4 | 26.3 | 6.6 |
| Cyclopentane | 5 | 6.2 | 1.2 |
| Cyclohexane | 6 | 0 | 0 |
| Cycloheptane | 7 | 6.3 | 0.9 |
| Cyclooctane | 8 | 9.7 | 1.2 |
Data sourced from multiple chemistry resources. wikipedia.orglibretexts.org
Kinetic studies on the free-radical oxidation of cyclooctene show how reaction conditions affect product distribution. The strain in the ring, particularly in trans-cyclooctene, dramatically increases reaction rates in certain reactions like cycloadditions. researchgate.net For example, the high strain energy of trans-cyclooctene (17.9 kcal/mol) makes it react over 100,000 times faster with tetrazine than the less strained cis-cyclooctene (6.8 kcal/mol). researchgate.net
Table 2: Product Distribution in the Free-Radical Oxidation of Cyclooctene
| Product | Yield (%) |
|---|---|
| Cyclooctene oxide | 40.3 |
| 2-Cycloocten-1-one | 1.2 |
| 1,2-Cyclooctanediol | 0.4 |
Results from oxidation at 80°C under an air atmosphere with a peroxide initiator, with a total conversion of 42.3%. researchgate.net
Exploration of Radical and Ionic Reaction Pathways Involving Cyclooctane Structures
Cyclooctane and its derivatives can react through both radical and ionic pathways, depending on the reagents and conditions. libretexts.org
Radical Pathways :
Free-Radical Oxidation : In the presence of a peroxide initiator and oxygen, cyclooctene undergoes free-radical oxidation. The mechanism involves the formation of a cyclic alkene radical, which then reacts with dioxygen to form a peroxide radical intermediate, leading to products like epoxides and ketones. researchgate.net
Radical Halogenation : The reaction of cis-cyclooctene with bromine at low concentrations proceeds via a radical chain mechanism to yield a single monobrominated product. The reaction is initiated by the homolysis of Br₂, followed by hydrogen abstraction from the allylic position to form a stable allylic radical.
Radical Cyclization : Cyclooctanes can be synthesized via radical cyclization, for instance, using samarium diiodide (SmI₂) to trigger an electron transfer to a lactone, generating a radical anion that subsequently cyclizes. nih.gov
Metalloradical Catalysis : Rhodium-based metalloradicals can catalyze the cleavage of the C-C bond in cyclooctane through a bimolecular homolytic substitution (SH2)-like process, generating an alkyl radical intermediate. acs.org
Ionic Pathways :
Carbocation Intermediates : The carbonylation of cyclooctane with CO and a superelectrophilic initiator proceeds via ionic mechanisms involving the formation of carbocations. researchgate.net These intermediates can undergo rearrangements before reacting further.
Electrophilic Addition : In unsaturated derivatives like butylcyclooctene, reactions with electrophiles like HBr would proceed through a carbocation intermediate. The addition of the electrophile to the double bond forms the most stable carbocation, which is then attacked by the nucleophile. libretexts.org The presence of a butyl group, being electron-donating, would influence the stability of adjacent carbocations.
Influence of Ring Strain and Conformation on Reactivity
The reactivity of this compound is significantly influenced by the conformational flexibility and inherent strain of the eight-membered ring. Unlike the strain-free chair conformation of cyclohexane, cyclooctane suffers from a combination of angle strain, torsional strain, and transannular strain (steric hindrance between groups on opposite sides of the ring). msu.edulibretexts.org This accumulated ring strain results in a higher heat of combustion compared to unstrained alkanes and influences its chemical reactivity. wikipedia.orglibretexts.org
Conformations : Cyclooctane is not planar and exists in several puckered conformations, such as the boat-chair and crown forms, to relieve strain. msu.edu The presence of a bulky butyl substituent will favor conformations where it occupies a pseudo-equatorial position to minimize steric interactions, similar to substituted cyclohexanes. libretexts.org This conformational preference can restrict the accessibility of certain reactive sites and thus direct the outcome of a reaction.
Ring Strain and Reactivity : The high ring strain in certain cyclooctane derivatives is a powerful driving force for reactions that release this strain. A prime example is trans-cyclooctene, which is significantly more reactive than its cis-isomer due to the severe distortion of the double bond within the medium-sized ring. wikipedia.orgresearchgate.net This strain-promoted reactivity is exploited in bioorthogonal chemistry for rapid ligation reactions. researchgate.net While this compound itself is a saturated alkane, any reaction that introduces unsaturation or proceeds through a strained transition state will be heavily influenced by these energetic factors. For example, in an elimination reaction, the formation of a trans-double bond within the this compound ring would be energetically demanding and thus kinetically disfavored compared to the formation of a cis-double bond.
Applications of Butylcyclooctane in Advanced Materials Science
Role in Polymer Science and Composite Materials Research
The cyclooctane (B165968) ring, particularly in its unsaturated form, cyclooctene (B146475), is a key monomer in polymer science. Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique used to synthesize a wide array of polymers from cyclooctene and its functionalized derivatives. tandfonline.com This method allows for the creation of materials with tailored properties.
Researchers have successfully synthesized polymers from cyclooctene derivatives featuring various functional groups. tandfonline.comohiolink.edu For instance, the ROMP of cyclooctene monomers functionalized with piperidinium (B107235) has been used to create high-performance alkaline anion exchange membranes (AAEMs), which are crucial for clean energy technologies like fuel cells. rsc.org Similarly, N-methyl aniline (B41778) functionalized poly(cyclooctene) has been developed, exhibiting properties suitable for self-healing materials and adhesives. researchgate.net
The incorporation of the cyclooctane backbone influences the final properties of the polymer. Poly(cyclooctene)s are noted for being less prone to oxidation and possessing higher elastic moduli compared to polymers derived from other cycloalkenes like norbornene. beilstein-journals.org The thermal properties and crystallinity of these polymers can be controlled by copolymerizing functionalized cyclooctene monomers with cis-cyclooctene, with the behavior being highly dependent on the cyclooctene content. tandfonline.com
Furthermore, cyclooctane-based diols, such as butylcyclooctane-1,4-diol, have been identified as potential building blocks in the synthesis of thermoplastic polyurethanes, indicating their utility in creating complex polymer networks. google.com The development of chemically recyclable polymers from cyclooctene derivatives represents a significant advancement towards sustainable materials, where the polymers can be depolymerized back to their monomer units. ohiolink.edu
Porous monolithic hybrid materials have been created using ring-opening metathesis copolymerization of a polar monomer, cis-5-cyclooctene-trans-1,2-diol, with a cross-linker in the presence of inorganic nanoparticles like CaCO₃ and calcium hydroxyapatite. beilstein-journals.org These composites are being investigated as scaffolds for tissue engineering, where material stiffness and porosity are critical for promoting cell growth and differentiation. beilstein-journals.org
| Polymer/Composite System | Monomers/Components | Synthesis Method | Key Findings/Potential Applications | Reference |
|---|---|---|---|---|
| Piperidinium-Functionalized Polyethylene | Piperidinium-functionalized cyclooctene | ROMP and hydrogenation | High-performance alkaline anion exchange membranes (AAEMs) for fuel cells. | rsc.org |
| Chemically Recyclable Polymers | Cyclobutane-fused E-cyclooctene derivatives | Living ROMP | Enables polymerization under mild conditions and subsequent depolymerization for chemical recycling. | ohiolink.edu |
| Self-Healing Associating Polymers | N-methyl aniline functionalized cyclooctene | ROMP | Materials exhibit recoverable adhesion and self-healing properties at ambient conditions. | researchgate.net |
| Tissue Engineering Scaffolds | cis-5-cyclooctene-trans-1,2-diol, 7-oxanorbornene cross-linker, inorganic nanoparticles (CaCO₃, HAp) | ROMP | Porous, stiff materials that can support differentiation of mesenchymal stem cells into osteoblasts. | beilstein-journals.org |
| Modified Polycyclooctenes | Trifluoromethylphenyl ester-functionalized cyclooctene, cis-cyclooctene | Copolymerization via ROMP | Enhanced solubility; thermal properties and crystallinity are tunable based on comonomer content. | tandfonline.com |
Investigation of this compound in Adsorption and Separation Technologies
The application of this compound and related compounds in adsorption and separation technologies is an emerging area. While not typically used as the primary adsorbent material, their properties as solvents and their interactions with solid adsorbents are relevant.
In one documented application, a method for purifying organic solvents, including this compound, involves treatment with ozone gas followed by adsorption on zeolites. google.com This process effectively removes impurities like ultraviolet absorbing substances and fluorescent materials, reducing the amount of zeolite required compared to traditional methods. google.com This indicates that cyclooctane derivatives can be processed using adsorption technologies to achieve high purity, a critical requirement for many advanced applications.
Furthermore, cyclooctane has been used as a solvent for dispersing functionalized metal-organic frameworks (MOFs), such as ZIF-67. scispace.com MOFs are highly porous materials renowned for their application in gas separation and storage. The ability to form stable dispersions of these advanced materials in solvents like cyclooctane is crucial for their processing and integration into devices and industrial-scale separation processes. scispace.com
The fundamental principles of adsorption are governed by the interactions between the adsorbate (the substance being adsorbed) and the adsorbent (the porous material). For a non-polar hydrocarbon like this compound, physisorption via van der Waals forces would be the primary mechanism of interaction with common adsorbents like activated carbon, zeolites, or certain MOFs. The size and conformation of the this compound molecule would influence its ability to penetrate the pore structure of an adsorbent, making it a candidate for studies involving molecular sieving.
| Technology/Process | Role of Cyclooctane/Derivative | Adsorbent/Material | Key Finding | Reference |
|---|---|---|---|---|
| Organic Solvent Purification | This compound as the solvent to be purified | Zeolite | Pre-treatment with ozone gas enhances the efficiency of impurity removal by zeolite adsorbents. | google.com |
| Processing of Advanced Materials | Cyclooctane as a dispersion solvent | Metal-Organic Frameworks (ZIF-67) | Enables the formation of stable MOF dispersions, which is critical for their application in separation technologies. | scispace.com |
| General Adsorption | Hypothetical Adsorbate | Porous solids (e.g., activated carbon, MOFs) | As a saturated hydrocarbon, this compound would interact with non-polar surfaces via physisorption. |
Design and Synthesis of Novel Functional Materials Utilizing Cyclooctane Scaffolds
The cyclooctane ring serves as a versatile scaffold for the design and synthesis of complex, functional molecules. ontosight.airesearchgate.net Its eight-membered ring allows for considerable conformational flexibility and provides multiple sites for functionalization, enabling the creation of three-dimensional structures with tailored properties for applications in medicine and materials science.
A key strategy involves the multi-step synthesis of functionalized cyclooctene monomers, which can then be polymerized. rsc.org For example, piperidinium-functionalized cyclooctene monomers have been prepared through a one-pot, two-step process involving the photocatalytic hydroamination of cyclooctadiene. rsc.org This efficient synthesis route opens the door to producing high-performance polymers for applications like anion exchange membranes. rsc.org
Functionalized cyclooctynes, which contain a highly strained triple bond within the eight-membered ring, are another important class of building blocks. researchgate.net Cyclooctynes substituted with groups capable of hydrogen bonding (e.g., amide, imide, carboxylic acid) have been synthesized. researchgate.net These molecules are designed as candidates for creating highly ordered molecular layers on semiconductor surfaces, a concept known as surface-orthogonal layer-by-layer synthesis. researchgate.net
The synthesis of poly-functional materials based on the cyclooctane core demonstrates its utility as a molecular platform. The ability to introduce different functional groups onto the cyclooctane ring allows for the development of materials with improved plasticity, heat resistance, and specific optical properties. researchgate.net For instance, derivatives like (1-methylethylidene)-cyclooctane are explored in organic synthesis and materials science due to the ability to tailor properties by modifying the cycloalkane ring and its attached functional groups. ontosight.ai
| Scaffold/Building Block | Synthesis Approach | Intended Function/Application | Reference |
|---|---|---|---|
| Piperidinium-Functionalized Cyclooctene | Photocatalytic hydroamination of cyclooctadiene | Monomer for ROMP to produce alkaline anion exchange membranes. | rsc.org |
| Functionalized Cyclooctynes | Ring-closing metathesis or Beckmann rearrangement from cyclooctadiene | Building blocks for non-covalent, layer-by-layer synthesis on semiconductor surfaces. | researchgate.net |
| Amine-Functionalized Poly(cyclooctene) | Catalytic hydroaminoalkylation (HAA) and ROMP | Creation of functional polyolefins for applications such as self-healing materials and adhesives. | researchgate.net |
| (1-methylethylidene)-cyclooctane | Reaction of cyclooctane with acetone | Versatile derivative for organic synthesis and materials science research. | ontosight.ai |
Structure-Property Relationships in Materials Design
The conformation of the cyclooctane ring itself is complex, with multiple low-energy conformers such as the boat-chair and crown forms. acs.org This conformational flexibility can influence the packing of molecules in a solid state, affecting properties like melting point, density, and crystallinity. frontiersin.orgmdpi.com In polymers, the flexibility of the cyclooctane unit in the backbone can impact the material's glass transition temperature, elasticity, and mechanical strength. rsc.org
The introduction of functional groups onto the cyclooctane scaffold is a primary method for tuning material properties. For example, adding polar amine groups to a poly(cyclooctene) backbone creates associating polymers with dynamic intermolecular interactions, leading to self-healing and adhesive characteristics. researchgate.net The stereochemistry of these functional groups is also critical. In the synthesis of polyesters, incorporating rigid ring structures like cyclopropane (B1198618) with specific stereochemistry (cis vs. trans) was shown to effectively tune the polymer's crystallinity, which in turn controlled its ultimate tensile strength and Young's modulus. rsc.org A similar level of control can be anticipated for materials derived from functionalized cyclooctane.
Theoretical calculations, such as Density Functional Theory (DFT), are increasingly used to predict how local molecular morphology affects material properties. rsc.org For instance, calculations have shown that the local backbone shape in piperidinium-functionalized polymers can change the rate of chemical degradation by several orders of magnitude, highlighting that subtle structural features have a profound impact on material stability and performance. rsc.org These predictive models are crucial for the rational design of new and improved materials based on cyclooctane and other scaffolds.
| Structural Feature | Influence on Material Properties | Example | Reference |
|---|---|---|---|
| Ring Conformation (e.g., boat-chair) | Affects molecular packing, density, melting point, and crystallinity. | The stable conformations of cyclooctane influence its physical properties. | acs.org |
| Incorporation into Polymer Backbone | Impacts polymer crystallinity, thermal properties (Tg, Tm), and mechanical strength. | Copolymerizing functionalized cyclooctene with cis-cyclooctene allows for tuning of crystallinity and thermal behavior. | tandfonline.com |
| Functional Groups (e.g., amine, ester) | Determines intermolecular forces, solubility, chemical reactivity, and enables specific functions like self-healing or ion conduction. | Amine-functionalized poly(cyclooctene)s exhibit self-healing and adhesive properties. | researchgate.net |
| Stereochemistry (cis/trans) | Controls polymer crystallinity and, consequently, mechanical properties like tensile strength and modulus. | Stereopure cyclopropane monomers were used to control polyester (B1180765) crystallinity and mechanical strength. | rsc.org |
| Local Backbone Morphology | Affects chemical stability and degradation rates. | DFT calculations show local backbone shape in AAEMs significantly impacts the Hofmann elimination reaction rate. | rsc.org |
Environmental Fate and Degradation Mechanisms of Cyclooctane Derivatives
Photochemical Degradation Pathways of Cyclooctanes
Photochemical degradation, driven by solar radiation, is a significant pathway for the transformation of cyclooctane (B165968) derivatives in the atmosphere and surface waters. The process is typically initiated by the absorption of ultraviolet (UV) light, which can lead to the formation of reactive species.
The primary atmospheric degradation of cycloalkanes is expected to be initiated by reactions with hydroxyl (OH) radicals. nih.gov However, in marine or coastal areas, reactions with chlorine (Cl) atoms can also be a significant sink. nih.gov The reaction with Cl atoms proceeds via H-atom abstraction, leading to the formation of a cyclooctyl radical. nih.gov This radical can then react with molecular oxygen to form peroxy radicals, initiating a cascade of reactions that can lead to ring-opening and the formation of various oxygenated products. The tropospheric lifetime of cyclooctane with respect to reaction with Cl atoms can range from as short as 11 hours to 2000 hours, depending on local conditions. nih.gov
Heterogeneous photocatalysis, often involving semiconductor particles like titanium dioxide (TiO₂), can also accelerate the degradation of cycloalkanes. nih.gov In the presence of UV light, TiO₂ generates highly reactive hydroxyl radicals that can attack the cyclooctane ring. Studies on cyclohexane (B81311) have shown that the addition of ozone (O₃) to a TiO₂/UV system can further enhance the degradation rate by increasing the concentration of reactive radicals. nih.gov This process leads to the conversion of the cycloalkane into various oxidation products. nih.gov While direct photolysis of simple cycloalkanes by sunlight is limited due to the lack of a chromophore that absorbs strongly in the solar spectrum, the presence of photosensitizing substances in the environment can facilitate indirect photochemical reactions. researchgate.netrsc.org Furthermore, some complex cyclooctane derivatives, such as those containing tetrazine moieties, can be intentionally designed to degrade under specific UV irradiation conditions. researchgate.net
Thermo-Oxidative Degradation Processes of Alicyclic Hydrocarbons
Thermo-oxidative degradation involves the breakdown of alicyclic hydrocarbons at elevated temperatures in the presence of an oxidant, typically molecular oxygen. These processes are relevant in industrial settings, combustion, and potentially in high-temperature environmental compartments.
The oxidation of cyclooctane often yields cyclooctanone (B32682) and cyclooctanol (B1193912) as the primary products. rsc.org This reaction can be achieved using molecular oxygen, sometimes in the presence of a co-reductant like acetaldehyde (B116499) and under conditions of high pressure with carbon dioxide as an inert medium. rsc.orgrsc.org The use of supercritical carbon dioxide (scCO₂) has been shown to enhance the conversion and yield of ketone and alcohol products from cyclooctane oxidation compared to processes using air under pressure. For instance, at 52 °C, cyclooctane oxidation with oxygen and acetaldehyde achieved a 27.6% conversion, yielding primarily cyclooctanone (66.9% selectivity) and cyclooctanol (8.5% selectivity).
Catalysts, including various metal complexes and polyoxometalates, can significantly influence the rate and selectivity of thermo-oxidative degradation. doaj.org N-hydroxyimides combined with cobalt (II) and iron (II) salts have been used to catalyze cyclooctane oxidation, with increased temperatures (from 120 to 150 °C) leading to higher conversion rates. Experiments with radical traps suggest that these oxidation reactions often proceed through free-radical mechanisms. doaj.org The thermal decomposition of cyclic hydrocarbons, in general, can involve ring rupture, leading to the formation of smaller, unsaturated molecules. acs.orgacs.orglogos-verlag.de The specific products and reaction kinetics are highly dependent on the temperature, pressure, and presence of catalysts. researchgate.netbibliotekanauki.pl
Table 1: Products of Catalytic Thermo-Oxidative Degradation of Cyclooctane
| Catalyst System | Conditions | Primary Products | Conversion/Yield | Reference |
|---|---|---|---|---|
| O₂/Acetaldehyde in compressed CO₂ | Multiphase, optimized | Cyclooctanone | Up to 20% yield | rsc.orgrsc.org |
| NHPI-C12/Co(II)/Fe(II) in scCO₂ | 120–150 °C | Cyclooctanone, Cyclooctanol | Conversion increased with temperature | |
| Keggin-type tungstocobaltate/H₂O₂ | 80°C, 12 h | Cyclooctanone | 88% conversion, 82% selectivity | doaj.org |
| NHPI/Co(III) in acetonitrile | 75 °C | Cyclooctanone, Cyclooctane-1,4-dione, Octanedioic acid | 93% conversion |
Impact of Environmental Conditions on Degradation Kinetics and Products
The rate and outcome of the degradation of cyclooctane derivatives are strongly influenced by a range of environmental factors. nih.gov
Photochemical and Thermo-Oxidative Processes: For atmospheric photodegradation, the concentration of reactive species like OH radicals and Cl atoms is paramount, which in turn depends on factors like sunlight intensity, altitude, and proximity to emission sources of precursors (e.g., sea salt for Cl). nih.gov The presence of photocatalytic surfaces (e.g., mineral dust with TiO₂) and other pollutants like ozone can significantly accelerate degradation rates. nih.gov In thermo-oxidative processes, temperature is a critical parameter, with higher temperatures generally increasing reaction rates. The pressure and the specific composition of the gaseous environment (e.g., presence of O₂, CO₂) also play a crucial role in determining the efficiency and product selectivity of the oxidation.
Biological Degradation: The efficiency of microbial degradation is highly dependent on the local physicochemical conditions. Key factors include:
Oxygen Availability: The metabolic pathway is fundamentally different under aerobic versus anaerobic conditions, as described above. enviro.wikifrontiersin.org
Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial activity. An excess of certain nutrients, however, can sometimes inhibit biodegradation. researchgate.net
pH: Microbial enzymes have optimal pH ranges. Studies on other organic pollutants show that different pH levels can favor the degradation of specific compound classes. mdpi.com
Temperature: Microbial activity is temperature-dependent, with optimal ranges for different microbial communities.
Moisture: Water is essential for microbial life and for mediating the transport of substrates and nutrients. Soil humidity levels between 60% and 80% are often considered optimal for microbial degradation. mdpi.com
Bioavailability: The low water solubility of compounds like butylcyclooctane can limit their availability to microorganisms. frontiersin.org The presence of surfactants or co-solvents can increase bioavailability and enhance degradation rates.
Table 2: Influence of Environmental Factors on Degradation
| Degradation Type | Factor | Impact | Reference |
|---|---|---|---|
| Photochemical | Sunlight Intensity | Higher intensity increases radical formation and degradation rate. | libretexts.org |
| Photochemical | Ozone Concentration | Increases reactive radicals, enhancing photocatalytic degradation. | nih.gov |
| Thermo-Oxidative | Temperature | Higher temperature generally increases conversion rates. | |
| Biological | Oxygen | Determines the metabolic pathway (monooxygenase vs. fumarate (B1241708) addition). | frontiersin.orgfrontiersin.org |
| Biological | Nutrients (N, P) | Essential for microbial growth and activity; imbalance can be inhibitory. | researchgate.net |
| Biological | pH, Moisture | Affects enzyme activity and microbial viability; optimal ranges exist. | mdpi.com |
Future Research Directions and Emerging Trends
The exploration of butylcyclooctane and its related cyclooctane (B165968) systems is entering a new phase, driven by advancements in computational power, a growing emphasis on sustainable practices, and the increasing convergence of different scientific disciplines. Future research is poised to unlock novel applications and a deeper understanding of these complex molecules. Key emerging trends include the integration of artificial intelligence, the development of green synthesis protocols, interdisciplinary collaborations with biology and nanoscience, and the refinement of analytical and computational tools.
Q & A
Q. How can machine learning enhance predictive modeling of this compound’s physicochemical properties?
- Methodological Answer : Train models on curated datasets (e.g., melting points, solubility) using descriptors like molecular weight, topological indices, and electronic parameters. Validate predictions with leave-one-out cross-validation. Open-source tools (e.g., RDKit, TensorFlow) enable rapid iteration. Address overfitting by expanding training data diversity .
Ethical and Methodological Considerations
Q. What protocols ensure ethical reporting of this compound’s toxicity or environmental impact?
- Methodological Answer : Follow OECD guidelines for ecotoxicity assays (e.g., Daphnia magna acute toxicity). Disclose synthetic byproducts and disposal methods in supplementary materials. For in vivo studies, obtain institutional ethics approvals and adhere to ARRIVE guidelines. Cite prior hazard assessments to avoid redundant testing .
Q. How should researchers navigate limitations in this compound’s commercial availability for controlled studies?
- Methodological Answer : Synthesize this compound in-house with detailed protocols to ensure batch consistency. Collaborate with academic labs for cross-validation. If outsourcing, request certificates of analysis (CoA) and validate purity independently. Document procurement challenges in methodology sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
